molecular formula C12H10N2O2 B8652036 4-(pyridin-4-ylamino)benzoic acid

4-(pyridin-4-ylamino)benzoic acid

Cat. No.: B8652036
M. Wt: 214.22 g/mol
InChI Key: OEWZQATXQINCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pyridin-4-ylamino)benzoic acid is an organic compound with the molecular formula C12H10N2O2 It consists of a benzoic acid moiety substituted with a pyridinylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-4-ylamino)benzoic acid typically involves the aromatic substitution of a benzoic acid derivative with a pyridinylamine. One common method includes the reaction of 4-nitrobenzoic acid with 4-aminopyridine under reducing conditions to yield the desired product. The reaction conditions often involve the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-(pyridin-4-ylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Conversion to amino derivatives.

    Substitution: Various substituted pyridinylamino benzoic acids.

Scientific Research Applications

4-(pyridin-4-ylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(pyridin-4-ylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-(2-Pyridinylamino)benzoic acid
  • 4-(3-Pyridinylamino)benzoic acid
  • 4-(4-Pyridyl)benzoic acid

Comparison: 4-(pyridin-4-ylamino)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-(pyridin-4-ylamino)benzoic acid

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,(H,13,14)(H,15,16)

InChI Key

OEWZQATXQINCCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-Pyridinylamino)benzoic acid was prepared from 76.6 g of 4-aminobenzoic acid and 63.5 g of 4-chloropyridine in 240 ml of acetic acid, heated at reflux for 6 hours. With a work-up procedure similar to that of Example 33, there was obtained 50 g of product with the m.p. 322°-324° C.(decompn.).
Quantity
76.6 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

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